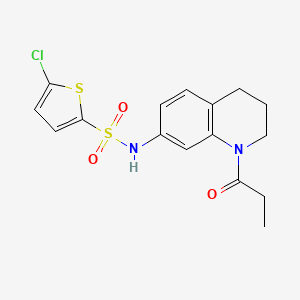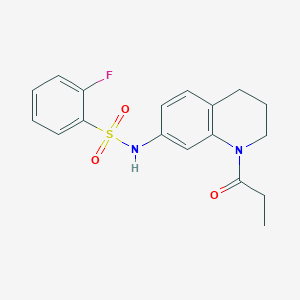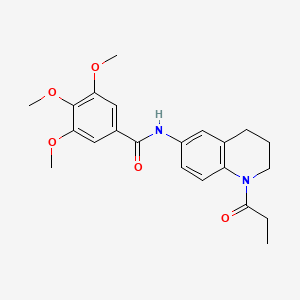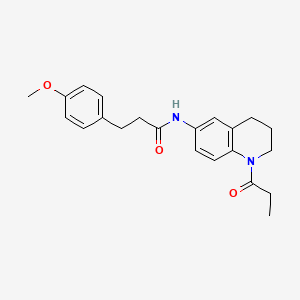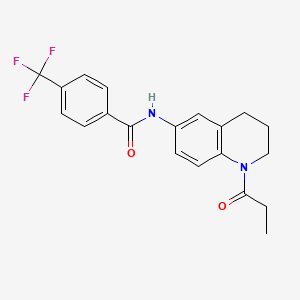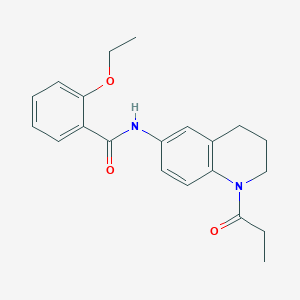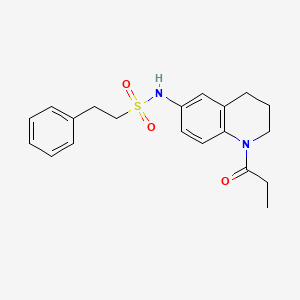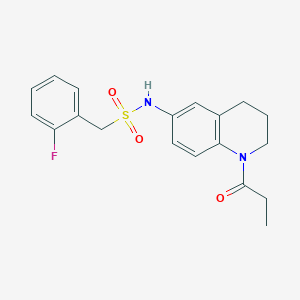
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (hereafter referred to as N-PTQTB) is a novel molecule currently being studied for its potential applications in a variety of scientific fields. N-PTQTB is a heterocyclic compound containing both nitrogen and oxygen atoms, and is derived from the parent compound quinoline. N-PTQTB has been found to have a range of interesting properties, such as high solubility in water, low toxicity, and low cost. These properties make N-PTQTB an attractive option for use in various scientific applications, including drug discovery, cell imaging, and drug delivery.
科学的研究の応用
N-PTQTB has been found to have a range of potential applications in scientific research, such as drug discovery, cell imaging, and drug delivery. In drug discovery, N-PTQTB can be used to identify new drug targets, as it has been found to bind to various receptors in the body. For cell imaging, N-PTQTB can be used to visualize the structure and function of cells, as it has been found to be fluorescent when excited with certain wavelengths of light. Finally, N-PTQTB can be used in drug delivery, as it has been found to be able to transport drugs to specific areas of the body.
作用機序
The mechanism of action of N-PTQTB is not yet fully understood, however, it is believed to be due to its ability to bind to various receptors in the body. It is believed that N-PTQTB binds to these receptors, which then triggers a cascade of events that leads to the desired effect. For example, when used for drug discovery, N-PTQTB binds to a receptor, which then triggers a signal transduction pathway that leads to the identification of a new drug target.
Biochemical and Physiological Effects
N-PTQTB has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects, and has been found to be effective in the treatment of depression and anxiety. Furthermore, N-PTQTB has been found to have a range of cardiovascular benefits, such as reducing the risk of stroke and heart attack.
実験室実験の利点と制限
N-PTQTB has a number of advantages and limitations for lab experiments. One of the main advantages of using N-PTQTB is its low cost and high solubility in water. This makes it ideal for use in a variety of lab experiments, as it is relatively easy to obtain and use. However, there are also a number of limitations to using N-PTQTB in lab experiments. For example, it has been found to be toxic in high concentrations, and it can also be difficult to control the concentration of N-PTQTB in a lab experiment.
将来の方向性
The potential applications of N-PTQTB are still being explored, and there are a number of future directions that could be pursued. One potential future direction is to explore the use of N-PTQTB in drug delivery, as it has been found to be able to transport drugs to specific areas of the body. Additionally, further research could be done to explore the potential of N-PTQTB as an anti-cancer agent, as it has been found to have anti-cancer properties. Finally, further research could be done to explore the potential of N-PTQTB as an anti-inflammatory agent, as it has been found to have anti-inflammatory properties.
合成法
N-PTQTB can be synthesized through a variety of methods, including the use of quinoline as the starting material. The reaction involves the addition of propanoyl chloride and trifluoromethyl benzamide to quinoline in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is then heated to a temperature of approximately 80°C for several hours, and the product is then isolated. This method is relatively straightforward and can produce a high yield of N-PTQTB.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-12-16(8-9-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFANLDDLDYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

